molecular formula C20H12ClN3O4S2 B2913332 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile CAS No. 1025241-27-3

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile

Cat. No. B2913332
CAS RN: 1025241-27-3
M. Wt: 457.9
InChI Key: QKLZMKOHJYNQJE-LDADJPATSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H12ClN3O4S2 and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Molecular Structures

The study of α,β-unsaturated acrylonitrile derivatives, including compounds similar to the specified chemical, has elucidated their conformational and molecular structures, revealing significant insights into their photophysical properties and frontier orbitals. Such compounds exhibit strong π-π-interactions in the solid state, influenced by their molecular structure and interactions in various solvents. These characteristics are crucial for applications in optical materials and electronics, where solvent polarity and molecular self-assembly behaviors play a pivotal role in material performance (Percino et al., 2016).

Synthesis and Properties of Thermally Stable Polymers

Research into diamine monomers containing flexible sulfone, sulfide, and amide units has led to the development of new types of soluble, thermally stable polymers. These polymers, synthesized through polycondensation methods, exhibit remarkable thermal stability and solubility properties, making them suitable for advanced technological applications such as high-performance plastics and coatings (Mehdipour-Ataei & Hatami, 2007).

Catalytic Meta Sulfonation

The selective catalytic meta sulfonation of 2-phenylpyridines, facilitated by (arene)ruthenium(II) complexes, offers a novel approach to introducing a sulfone group meta to a chelating group. This method provides a unique regioselectivity for sulfonation reactions, expanding the toolkit for synthesizing sulfonated aromatic compounds with potential applications in drug development and synthetic chemistry (Saidi et al., 2011).

Electronic Transport Mechanism in Polymeric Films

The investigation into the electronic transport mechanisms in thin films of poly(azomethine sulfone)s highlights the semiconducting properties of these polymers, with correlations established between their chemical structures and electronic transport properties. These findings are instrumental for the development of electronic and photovoltaic devices where controlled electronic transport is essential (Rusu et al., 2007).

Environmental Pollutant Degradation

Laccase enzymes from Pleurotus ostreatus have been characterized for their efficacy in degrading environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics. The ability of these enzymes to efficiently remove such pollutants using a laccase-mediator system signifies their potential application in environmental biotechnology for water and soil remediation (Zhuo et al., 2018).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLZMKOHJYNQJE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile

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